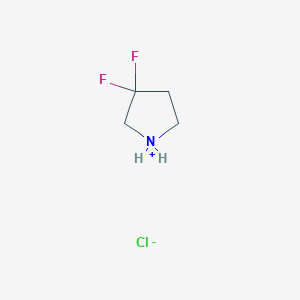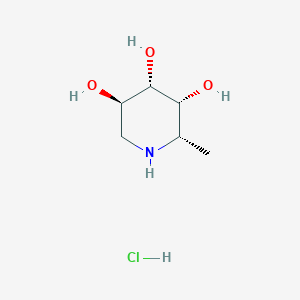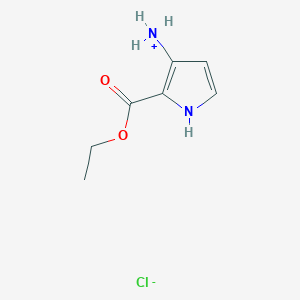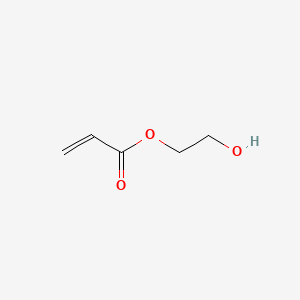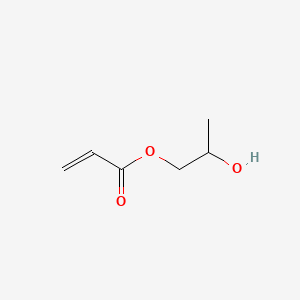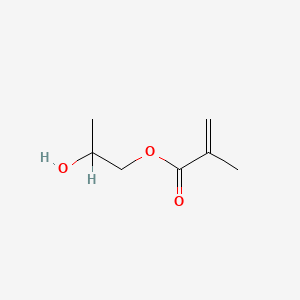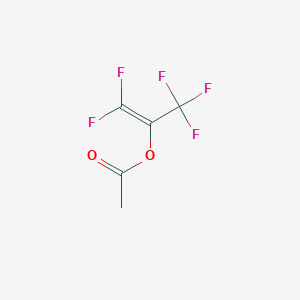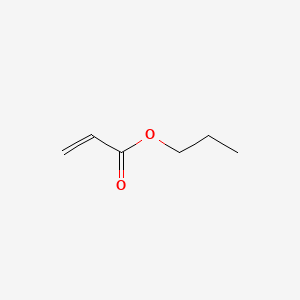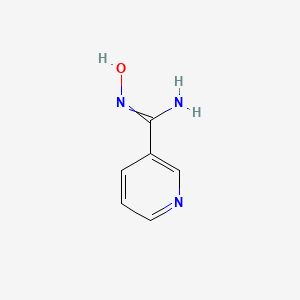
N-Hydroxynicotinimidamide
概要
説明
N-Hydroxynicotinimidamide is a chemical compound with the molecular formula C6H7N3O . It is used for laboratory research purposes and not for drug or household use .
Synthesis Analysis
This compound can be synthesized using hydroxylamine hydrochloride and sodium bicarbonate in isopropyl alcohol at 80 - 85℃ . Another method involves using hydroxylamine hydrochloride and sodium bicarbonate in ethanol under reflux for 6 hours .Molecular Structure Analysis
The molecular weight of this compound is 137.14 . The InChI key is AQBMQGDKWIPBRF-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been used in chemical cross-linking of lysine residues in proteins .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere . .科学的研究の応用
Oncology Applications :
- Hydroxyurea, a related compound, has been used for over 30 years in various unique applications, including as an antineoplastic agent. Its role is partly due to its influence on the ribonucleotide reductase reaction, critical for DNA synthesis regulation (Donehower, 1992).
Biomaterials and Bone Regeneration :
- Nano-hydroxyapatite (n-HA) composites, related to hydroxyapatite applications, have been developed for biomimetic purposes. These composites have properties similar to bone apatite and have shown promise in bone regeneration applications (Wang et al., 2002).
- In tumor-associated bone segmental defects, hydroxyapatite nanoparticles (n-HA) have been used to inhibit tumor growth and enhance bone regeneration (Zhang et al., 2019).
Dermatological Applications :
- Hydroxy acids (HAs), a class of compounds that includes hydroxyurea, have been widely used in cosmetics and dermatological formulations for their beneficial effects on the skin. They have applications in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis (Kornhauser et al., 2010).
Biochemical and Pharmacological Research :
- N-t-Butyl Hydroxylamine, a hydrolysis product related to hydroxylamines, has been found to delay senescence in human lung fibroblasts and shows potential in reducing oxidative stress (Atamna et al., 2000).
- The biochemical formation and properties of hydroxylamines and hydroxamic acids have been studied extensively, revealing their significant pharmacological, toxicological, and pathological properties (Weisburger & Weisburger, 1973).
Drug Delivery Systems :
- Hydroxyapatite-based nanoparticles, including n-HAP, have been used in drug delivery systems due to their biocompatible properties (Shaik et al., 2017).
Genetic Research :
- Cloning and functional characterization of genes related to nicotinate dehydrogenase from Pseudomonas species have been explored for potential applications in drug and pesticide production (Yang et al., 2008).
Safety and Hazards
N-Hydroxynicotinimidamide is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .
Relevant Papers The relevant papers on this compound are not explicitly mentioned in the search results .
作用機序
Target of Action
It is known that nicotinamide, a related compound, plays a significant role in the coenzyme nad (nicotinamide adenine dinucleotide) and nadp (nicotinamide adenine dinucleotide phosphate) pathways .
Mode of Action
It is known that nicotinamide, a related compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes .
Biochemical Pathways
N-Hydroxynicotinimidamide likely affects the same biochemical pathways as nicotinamide, given their structural similarities. Nicotinamide is a precursor to the redox cofactor NAD and its reduced form NADH, as well as NADP and its reduced form NADPH . These cofactors play crucial roles in numerous biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation .
Pharmacokinetics
Its lipophilicity and water solubility suggest it may have good bioavailability .
Result of Action
Given its likely involvement in nad-related pathways, it may influence cellular energy metabolism, dna repair, and transcription regulation .
生化学分析
Biochemical Properties
N-Hydroxynicotinimidamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide using S-adenosyl-methionine as the donor methyl group . This interaction results in the formation of methylnicotinamide and S-adenosyl-l-homocysteine, impacting the levels of nicotinamide adenine dinucleotide (NAD+) and homocysteine in cells . Additionally, this compound has been shown to inhibit certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to alter the methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome . This compound also affects cell signaling pathways by modulating the activity of poly (ADP-ribose) polymerases (PARPs), which play a crucial role in maintaining genome integrity . Furthermore, this compound impacts cellular metabolism by influencing the NAD+/NADH ratio, which is essential for energy production and redox balance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes such as NNMT and PARPs, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, this compound has been shown to interact with transcription factors, influencing gene expression and cellular responses to stress . These interactions highlight the compound’s role in modulating enzyme activity and gene regulation at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being kept in a dark place and under an inert atmosphere . Its degradation can occur over extended periods, potentially affecting its efficacy in long-term studies . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cellular metabolism without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinamide metabolism and methylation reactions. The compound interacts with enzymes such as NNMT, influencing the levels of NAD+ and methylnicotinamide in cells . Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance . These interactions underscore the compound’s role in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound exhibits high gastrointestinal absorption but does not readily permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, which influences its distribution and accumulation in various tissues . These properties affect the localization and bioavailability of this compound in different cellular compartments.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound is primarily found in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its activity and function . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594-58-7 | |
| Record name | 3-Pyridinecarboxamide Oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

